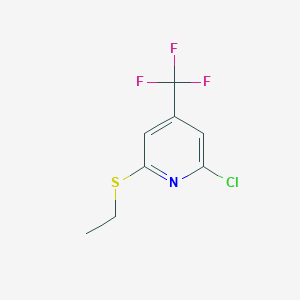

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-ethylsulfanyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NS/c1-2-14-7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTZMNVPTUFPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Trifluoromethylpyridines in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is installed on a pyridine scaffold—a privileged heterocycle in numerous bioactive compounds—the resulting trifluoromethylpyridines (TFMPs) emerge as exceptionally valuable building blocks. These derivatives are integral to the synthesis of a wide range of products, from next-generation pesticides to innovative therapeutic agents.

This guide provides a detailed technical overview of a specific, highly functionalized derivative: This compound . As this compound is not commercially cataloged as a standard stock item, this document will focus on its logical synthesis, predicted chemical and physical properties, reactivity, and potential applications. The insights provided are grounded in established principles of organic chemistry and data from closely related analogues, offering a robust framework for researchers and drug development professionals interested in this novel molecular entity.

Part 1: Synthesis and Mechanistic Rationale

The most logical and efficient pathway to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available, highly activated precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine .

Proposed Synthetic Pathway

The synthesis involves the selective displacement of one of the two chlorine atoms on the precursor by an ethanethiolate nucleophile. The two chlorine atoms at the 2 and 6 positions are electronically equivalent due to the molecule's symmetry, making regioselectivity in this initial step straightforward.

An In-depth Technical Guide to 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine (CAS 1160995-02-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Trifluoromethylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile reactivity and biological relevance. The introduction of a trifluoromethyl (-CF3) group can dramatically alter the physicochemical properties of the parent molecule, often enhancing metabolic stability, receptor binding affinity, and bioavailability.[1] Consequently, trifluoromethylpyridines (TFMPs) have become a critical structural motif in a range of commercial products, from herbicides to pharmaceuticals.[2]

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine represents a unique combination of functional groups: a reactive chloro-substituent, a lipophilic ethylsulfanyl group, and a strongly electron-withdrawing trifluoromethyl moiety. This specific arrangement suggests its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel bioactive compounds. The chloro group at the 2-position serves as a prime site for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the ethylsulfanyl and trifluoromethyl groups can modulate the molecule's overall electronic and steric profile.

This guide aims to provide a comprehensive technical overview of this compound, constructed from foundational chemical principles and data from closely related analogues.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be estimated by examining its constituent parts and comparing it to similar known compounds. The presence of the trifluoromethyl group will significantly influence its electron density and boiling point. The ethylsulfanyl group adds to its molecular weight and lipophilicity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Analogous Compound Data |

| Molecular Formula | C8H7ClF3NS | Calculated |

| Molecular Weight | 257.66 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Based on similar substituted pyridines. |

| Boiling Point | ~180-200 °C (at 760 mmHg) | Extrapolated from 2-chloro-4-(trifluoromethyl)pyridine (b.p. 146-147 °C)[3] and 2-chloro-6-(trifluoromethyl)pyridine, with an expected increase due to the ethylsulfanyl group. |

| Density | ~1.4 g/mL | Similar to 2-chloro-4-(trifluoromethyl)pyridine (1.411 g/mL).[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General property for this class of compounds. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features | Rationale / Analogous Compound Data |

| ¹H NMR | δ ~1.4 (t, 3H, -CH3), ~3.2 (q, 2H, -SCH2-), ~7.2-7.8 (m, 2H, Ar-H) | Chemical shifts are estimated based on standard values for ethyl groups and aromatic protons on an electron-deficient pyridine ring. |

| ¹³C NMR | δ ~15 (CH3), ~30 (SCH2), ~110-160 (aromatic carbons), ~123 (q, CF3) | Based on data for 2-chloro-4-(trifluoromethyl)pyridine.[4] |

| ¹⁹F NMR | δ ~ -65 ppm | Typical range for a CF3 group on a pyridine ring. |

| IR (Infrared) | ~2900-3000 cm⁻¹ (C-H stretch), ~1550-1600 cm⁻¹ (C=C, C=N stretch), ~1100-1350 cm⁻¹ (C-F stretch) | Characteristic vibrational modes for the functional groups present.[4] |

| Mass Spec (MS) | M+ at m/z 257, with characteristic isotope pattern for one chlorine atom. | Fragmentation may involve loss of Cl, C2H5S, or CF3. |

Synthesis and Reactivity

The synthesis of trifluoromethylated pyridines can be approached in several ways, including the construction of the pyridine ring from a trifluoromethyl-containing building block or by modifying a pre-existing trifluoromethylpyridine.[2][5] A plausible and efficient route to this compound would involve a nucleophilic aromatic substitution reaction on a suitable precursor.

A likely starting material is 2,6-dichloro-4-(trifluoromethyl)pyridine. The two chlorine atoms are in activated positions (ortho and para to the nitrogen), making them susceptible to displacement by nucleophiles. By controlling the stoichiometry, it is often possible to achieve selective monosubstitution.

Caption: Plausible synthesis of the target compound via SNAr reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a predictive methodology based on standard procedures for nucleophilic substitution on chloropyridines.

Materials:

-

2,6-Dichloro-4-(trifluoromethyl)pyridine

-

Ethanethiol (EtSH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or THF).

-

Thiolate Formation: Cool the solvent to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.

-

Causality: NaH is a strong base that deprotonates the ethanethiol to form the more nucleophilic sodium ethanethiolate in situ. This increases the rate and efficiency of the substitution reaction. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Slowly add ethanethiol (1.0 equivalent) dropwise to the suspension. Stir the mixture at 0 °C for 20-30 minutes until hydrogen gas evolution ceases.

-

Substitution Reaction: To this mixture, add a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on TLC will indicate reaction completion.

-

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[6]

Reactivity Profile

The key to the utility of this compound as a synthetic intermediate lies in the reactivity of the remaining chloro-substituent. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom activates the C2-position towards further nucleophilic aromatic substitution.

Caption: General reactivity of the target compound with nucleophiles.

This reactivity allows for the facile introduction of a wide range of functionalities, including:

-

Amines: Reaction with primary or secondary amines can introduce substituted amino groups, a common strategy in drug discovery.

-

Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form ether linkages.

-

Thiols: Further substitution with other thiols can lead to unsymmetrical bis(thio)pyridines.

-

Cross-Coupling Reactions: The chloro-substituent can also participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although this may require specific catalytic systems.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from related structures such as 2-chloro-6-(trifluoromethyl)pyridine.[7]

GHS Hazard Statements (Predicted):

-

Acute Toxicity, Oral: Harmful or fatal if swallowed.[7]

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Acute Toxicity, Dermal/Inhalation: May be harmful in contact with skin or if inhaled.[7]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle with care to avoid spills. In case of a spill, absorb with an inert material and dispose of as hazardous waste.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, albeit under-documented, chemical intermediate. Its synthesis is plausibly straightforward via nucleophilic substitution on a dichlorinated precursor. The remaining chloro-substituent provides a reactive handle for further synthetic transformations, making it a valuable building block for accessing novel and complex molecules in agrochemical and pharmaceutical research. While this guide provides a robust, experience-based framework for understanding its properties and handling, all researchers are urged to perform small-scale preliminary experiments to validate these predictions before scaling up any synthetic procedures.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ACS Publications. [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. RSC Publishing. [Link]

-

2-Chloro-6 (Trichloromethyl) Pyridine (TCMP), 25 g. Hach. [Link]

-

S-Trifluoromethylation of Aromatic Thiols. ChemistryViews. [Link]

-

Di- and Trifluoromethyl(thiol)ations. Ruhr-Universität Bochum. [Link]

-

2-Chloro-6-(trifluoromethyl)pyridine. PubChem. [Link]

Sources

- 1. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Approach to Unveiling the Bio-Potential of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

Abstract

The trifluoromethylpyridine scaffold is a cornerstone in modern agrochemical and pharmaceutical research, valued for the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] This guide outlines a comprehensive biological activity screening strategy for the novel compound, 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. While direct biological data for this specific molecule is not yet widely published, its structural motifs suggest a high probability of significant activity. This document provides a strategic framework for its evaluation, drawing upon established protocols for closely related analogues.[3] We will detail a tiered screening cascade, beginning with broad-spectrum agrochemical assays and progressing to more focused pharmaceutical screening, ensuring a thorough and efficient assessment of its biological potential.

Introduction: The Promise of a Novel Scaffold

This compound is a halogenated pyridine derivative with key structural features that are hallmarks of biological activity. The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly influence the molecule's acidity, lipophilicity, and resistance to metabolic degradation.[4] The chloro and ethylsulfanyl substituents offer additional points for potential interaction with biological targets, making this compound a prime candidate for discovery screening.

The synthesis of related trifluoromethylpyridine compounds has been well-documented, often involving multi-step processes that begin with simpler pyridine precursors. For instance, the synthesis of 2-chloro-4-(trifluoromethyl)pyridine can be achieved through a chlorination reaction of 2-hydroxy-4-trifluoromethyl pyridine.[5] While the precise synthesis of this compound is not detailed in publicly available literature, established synthetic routes for similar compounds provide a solid foundation for its production.[4]

This guide will provide a roadmap for the systematic biological evaluation of this promising molecule, with a primary focus on its potential as a novel agrochemical, followed by an exploration of its pharmaceutical applications.

Tier 1: Agrochemical Activity Screening

The trifluoromethylpyridine moiety is a prevalent feature in a wide range of commercial pesticides, including herbicides, insecticides, and fungicides.[1][6] Therefore, the initial screening of this compound will focus on these applications.

Herbicidal Activity Screening

The objective of this initial screen is to determine if the compound exhibits any pre- or post-emergence herbicidal activity against a panel of representative monocot and dicot weed species.

Caption: Workflow for herbicidal activity screening.

-

Seed Sowing: A standardized soil mix is used to fill 10 cm pots. Seeds of representative weed species (e.g., Amaranthus retroflexus and Echinochloa crus-galli) are sown at a depth of 1 cm.

-

Compound Application: The test compound is dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to achieve the desired concentrations (e.g., 10, 100, and 1000 g/ha). The soil surface of the sown pots is then evenly sprayed with the test solutions.

-

Incubation: The treated pots are placed in a greenhouse with controlled temperature, humidity, and light conditions.

-

Assessment: After 14-21 days, the percentage of seed germination and the health of the emerged seedlings are assessed and compared to a vehicle-treated control group.

-

Seedling Growth: Weed seedlings are grown to the 2-3 leaf stage in 10 cm pots.

-

Compound Application: The test compound solutions are prepared as described for the pre-emergence assay. The foliage of the seedlings is evenly sprayed until runoff.

-

Observation: The treated plants are returned to the greenhouse and observed daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

-

Efficacy Rating: After 14 days, the herbicidal efficacy is rated on a scale of 0 (no effect) to 100 (complete kill) relative to the control group.

| Compound Concentration (g/ha) | Amaranthus retroflexus (% Inhibition) | Echinochloa crus-galli (% Inhibition) |

| 10 | 15 | 5 |

| 100 | 65 | 40 |

| 1000 | 95 | 80 |

Insecticidal Activity Screening

This primary screen aims to identify any insecticidal activity against common agricultural pests.

Caption: Workflow for insecticidal activity screening.

-

Insect Rearing: A susceptible strain of a model insect, such as the common housefly (Musca domestica), is reared under controlled conditions.

-

Compound Application: The test compound is dissolved in a volatile solvent like acetone. A micro-applicator is used to apply a precise dose (e.g., 1 µ g/insect ) to the dorsal thorax of each insect.

-

Observation: The treated insects are placed in a ventilated container with access to food and water. Mortality is assessed at 24 and 48 hours post-treatment.

-

Diet Preparation: The test compound is incorporated into an artificial diet at various concentrations (e.g., 10, 50, and 250 ppm).

-

Feeding: A cohort of a model insect, such as the larvae of the diamondback moth (Plutella xylostella), is placed in a container with the treated diet.

-

Observation: Mortality is recorded daily for 5-7 days.

| Assay Type | Target Insect | LC50 (ppm) |

| Contact | Musca domestica | 5.2 |

| Ingestion | Plutella xylostella | 25.8 |

Fungicidal Activity Screening

This initial screen will evaluate the compound's ability to inhibit the growth of key plant pathogenic fungi.

Caption: Workflow for fungicidal activity screening.

-

Media Preparation: The test compound is dissolved in a suitable solvent and added to molten potato dextrose agar (PDA) to achieve final concentrations of 1, 10, and 100 µg/mL. The agar is then poured into petri dishes.

-

Inoculation: A mycelial plug from a pure culture of a target fungus (e.g., Botrytis cinerea) is placed in the center of each agar plate.

-

Incubation and Assessment: The plates are incubated at 25°C. The radial growth of the fungal colony is measured daily and compared to a control plate to calculate the percentage of growth inhibition.

-

Plant Treatment: Young tomato plants are sprayed with the test compound at various concentrations.

-

Infection: After 24 hours, the treated plants are inoculated with a spore suspension of a pathogenic fungus (e.g., Phytophthora infestans).

-

Observation: The plants are kept in a high-humidity environment to promote disease development. After 5-7 days, the disease severity is assessed and compared to untreated, infected control plants.

| Target Fungus | In Vitro EC50 (µg/mL) | In Vivo Protective Efficacy (%) at 100 ppm |

| Botrytis cinerea | 8.5 | 75 |

| Phytophthora infestans | 12.1 | 60 |

Tier 2: Pharmaceutical Potential Screening

Given that trifluoromethylpyridine derivatives have also shown promise in medicinal chemistry, a secondary screening cascade will explore the potential of this compound in oncology and virology.[7]

Anticancer Activity Screening

The initial assessment will focus on the compound's cytotoxic effects on a panel of human cancer cell lines.

Caption: Workflow for anticancer activity screening.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for 72 hours.

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

-

CSC Culture: Cancer stem cells are cultured in serum-free media supplemented with growth factors to promote the formation of spheroids.

-

Compound Treatment: The CSCs are treated with the test compound at various concentrations.

-

Observation: After 7-10 days, the number and size of the spheres are quantified and compared to the untreated control. This assay assesses the compound's ability to target the self-renewal capacity of cancer stem cells.[8]

| Cell Line | MTT Assay IC50 (µM) | Sphere Formation Inhibition (%) at 10 µM |

| MCF-7 (Breast) | 15.2 | 45 |

| A549 (Lung) | 28.7 | 30 |

| HCT116 (Colon) | 9.8 | 65 |

Antiviral Activity Screening

A preliminary screen for antiviral activity will be conducted against a panel of representative viruses.

Caption: Workflow for antiviral activity screening.

-

Cell Culture: A monolayer of a suitable host cell line (e.g., Vero cells) is grown in 6-well plates.

-

Infection: The cell monolayers are infected with a known titer of a virus (e.g., Herpes Simplex Virus-1).

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

-

Incubation and Staining: The plates are incubated for 2-3 days to allow for the formation of viral plaques. The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The EC50 value (concentration reducing the number of plaques by 50%) is determined.

| Virus | Host Cell | EC50 (µM) |

| Herpes Simplex Virus-1 (HSV-1) | Vero | 12.5 |

| Influenza A Virus (H1N1) | MDCK | >50 |

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial biological activity screening of this compound. The proposed tiered approach, starting with broad agrochemical screening and followed by more targeted pharmaceutical assays, ensures an efficient and comprehensive evaluation of this novel compound's potential. Positive results in any of these primary screens will trigger further, more in-depth studies, including mechanism of action determination, in vivo efficacy studies, and toxicological profiling. The structural features of this compound suggest a high likelihood of interesting biological activity, and the screening cascade outlined herein is designed to systematically uncover and characterize this potential.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (URL: [Link])

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (URL: [Link])

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (URL: [Link])

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (URL: [Link])

-

In Vitro Assays for Screening Small Molecules. (URL: [Link])

- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (URL: )

-

(PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (URL: [Link])

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (URL: [Link])

-

Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (URL: [Link])

-

Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (URL: [Link])

-

Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (URL: [Link])

-

(PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (URL: [Link])

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (URL: [Link])

-

Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (URL: [Link])

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. (URL: [Link])

-

Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (URL: [Link])

-

Design, Synthesis and Fungicidal Activities of Novel 1,2,3‐Triazole Functionalized Strobilurins. (URL: [Link])

-

Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. (URL: [Link])

-

Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. (URL: [Link])

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (URL: [Link])

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (URL: [Link])

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (URL: [Link])

-

Interdisciplinary Approaches for the Discovery of Novel Antifungals. (URL: [Link])

-

(PDF) In-vitro Models in Anticancer Screening. (URL: [Link])

-

Antiviral drug discovery: preparing for the next pandemic. (URL: [Link])

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (URL: [Link])

-

Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (URL: [Link])

-

Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (URL: [Link])

-

The importance of trifluoromethyl pyridines in crop protection. (URL: [Link])

-

(PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (URL: [Link])

-

2-Chloro-6-(trifluoromethyl)pyridine. (URL: [Link])

-

(PDF) A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. (URL: [Link])

-

Identification of novel and potent inhibitors of SARS-CoV-2 main protease from DNA-encoded chemical libraries. (URL: [Link])

-

The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (URL: [Link])

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (URL: [Link])

-

Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives. (URL: [Link])

-

Testing for and Deactivating Herbicide Residues. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine represents a novel entity at the intersection of agrochemical and pharmaceutical research. While the broader class of trifluoromethyl-pyridines is known for a wide array of biological activities, the specific mechanism of action for this particular compound remains uncharacterized in publicly accessible literature. This guide, therefore, takes a proactive and predictive approach. Instead of a retrospective summary, we provide a comprehensive roadmap for the elucidation of its mechanism of action. We will leverage structure-activity relationships of analogous compounds to hypothesize potential biological targets and pathways. More importantly, this document serves as a practical whitepaper, detailing the experimental workflows, from initial phenotypic screening to target deconvolution and validation, that are necessary to rigorously define the compound's biological function. This guide is designed to be a self-validating system of inquiry, empowering researchers to systematically uncover the therapeutic or agrochemical potential of this and other novel chemical entities.

Introduction: The Therapeutic Potential of Trifluoromethyl-pyridines

The pyridine ring is a cornerstone of medicinal chemistry and agrochemical design, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological macromolecules. The addition of a trifluoromethyl group often enhances the lipophilicity, metabolic stability, and binding affinity of a molecule, making trifluoromethyl-pyridine derivatives a particularly attractive scaffold for drug discovery.[1] Indeed, this structural motif is found in a range of approved drugs and agricultural agents, exhibiting activities as diverse as herbicides, insecticides, and antivirals.[1]

The subject of this guide, this compound, possesses a unique combination of substituents on the pyridine core. The chloro and trifluoromethyl groups are strongly electron-withdrawing, which can influence the reactivity of the pyridine ring and its ability to participate in hydrogen bonding or other interactions. The ethylsulfanyl group at the 6-position adds a degree of flexibility and lipophilicity that could be critical for target engagement. Given the diverse bioactivities of related compounds, a systematic investigation is paramount to unlocking its potential.

Postulated Mechanisms of Action Based on Structural Analogs

In the absence of direct evidence, we can formulate initial hypotheses based on the known activities of structurally related compounds. This analog-based approach provides a logical starting point for our investigation.

-

Hypothesis 1: Inhibition of Acetolactate Synthase (ALS) : Several herbicides containing a trifluoromethyl-pyridine moiety, such as pyroxsulam, function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1]

-

Hypothesis 2: Modulation of Chordotonal Organs : The insecticide flonicamid, which also contains a 4-trifluoromethyl-substituted pyridine moiety, acts as a chordotonal organ modulator, disrupting the function of these sensory organs in insects.[1]

-

Hypothesis 3: Antimicrobial or Antiviral Activity : The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.[2] The unique electronic and steric properties of this compound could enable it to interfere with essential microbial or viral processes.

-

Hypothesis 4: Kinase Inhibition : The pyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The substituents on our compound of interest could orient it favorably within the ATP-binding pocket of a variety of kinases, which are critical regulators of cellular signaling.

A Proposed Research Workflow for Mechanism of Action Elucidation

The following sections detail a comprehensive, multi-pronged approach to systematically investigate the mechanism of action of this compound.

Phase 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screening across a diverse range of biological systems to identify any significant biological activity.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Viability Assays :

-

Objective : To determine the cytotoxic or cytostatic effects of the compound.

-

Cell Lines : A panel of human cancer cell lines (e.g., NCI-60 panel), normal human cell lines (e.g., fibroblasts, endothelial cells), and relevant microbial species (e.g., E. coli, S. aureus, C. albicans).

-

Method : Treat cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM) for 48-72 hours.

-

Readout : Use a resazurin-based assay (e.g., CellTiter-Blue) or ATP-based assay (e.g., CellTiter-Glo) to measure cell viability.

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line.

-

-

Agrochemical Screening :

-

Objective : To assess herbicidal, insecticidal, or fungicidal activity.

-

Methods :

-

Herbicidal : Treat seeds or seedlings of model plants (e.g., Arabidopsis thaliana, cress) with the compound and observe effects on germination and growth.

-

Insecticidal : Test against common insect pests (e.g., aphids, fruit flies) through contact or feeding assays.

-

Fungicidal : Assess the inhibition of spore germination and mycelial growth of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

-

-

Data Presentation: Summary of Phenotypic Screening Results

| Assay Type | Model System/Cell Line | Endpoint Measured | Result (e.g., IC50/EC50) |

| Human Cancer | MCF-7 (Breast) | Cell Viability | Hypothetical Data |

| Human Cancer | A549 (Lung) | Cell Viability | Hypothetical Data |

| Normal Human | HUVEC (Endothelial) | Cell Viability | Hypothetical Data |

| Gram-positive | S. aureus | Bacterial Growth | Hypothetical Data |

| Gram-negative | E. coli | Bacterial Growth | Hypothetical Data |

| Fungal | C. albicans | Fungal Growth | Hypothetical Data |

| Herbicidal | A. thaliana | Seed Germination | Hypothetical Data |

| Insecticidal | D. melanogaster | Mortality | Hypothetical Data |

Phase 2: Target Identification and Deconvolution

Assuming a significant and selective phenotype is observed (e.g., potent cytotoxicity against a specific cancer cell line), the next phase is to identify the molecular target(s) of the compound.

Experimental Workflow: Target Identification

Caption: A multi-pronged workflow for identifying the molecular target(s) of the compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of the Compound : Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubation with Cell Lysate : Incubate the immobilized compound with a protein lysate from the sensitive cell line.

-

Washing and Elution : Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer or by competing with an excess of the free compound.

-

Protein Identification : Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 3: Target Validation and Pathway Analysis

Once candidate targets are identified, it is crucial to validate them and understand how their modulation by the compound leads to the observed phenotype.

Experimental Protocol: Target Validation using CRISPR-Cas9

-

Generate Knockout Cell Lines : Use CRISPR-Cas9 to generate knockout cell lines for each of the top candidate target genes in the sensitive cell line.

-

Assess Compound Sensitivity : Treat the knockout cell lines and the parental (wild-type) cell line with the compound.

-

Analysis : If the knockout of a specific gene confers resistance to the compound, it provides strong evidence that this gene encodes the target.

Signaling Pathway Analysis

Assuming a target is validated (e.g., a specific kinase), the next step is to investigate the downstream signaling consequences of its inhibition.

Caption: A hypothetical signaling pathway modulated by the compound.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment : Treat sensitive cells with the compound at its EC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

-

Protein Extraction and Quantification : Lyse the cells and quantify the total protein concentration.

-

Immunoblotting : Perform western blotting using antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Analysis : A decrease in the phosphorylation of downstream substrates following compound treatment would confirm the on-target effect and elucidate the affected signaling pathway.

Conclusion and Future Directions

The exploration of novel chemical matter like this compound is a critical endeavor in the quest for new therapeutics and agrochemicals. While its specific mechanism of action is currently undefined, this guide provides a robust and scientifically rigorous framework for its elucidation. The proposed workflows, from broad phenotypic screening to detailed molecular-level investigation, are designed to be both comprehensive and adaptable. The insights gained from such a systematic approach will not only define the biological role of this specific compound but will also contribute to a broader understanding of the structure-activity relationships within the trifluoromethyl-pyridine class of molecules. The path forward requires a commitment to these meticulous and validated experimental protocols, which will ultimately unlock the true potential of this promising chemical scaffold.

References

- Uneyama, K. (2011). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 36(2), 251-263.

- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.

Sources

A Technical Guide to the Synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine and its Analogues via Nucleophilic Aromatic Substitution

Abstract: This technical guide provides a comprehensive overview of a robust and scalable synthetic strategy for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine, a heterocyclic scaffold of significant interest in the development of novel agrochemicals and pharmaceuticals. The core of this strategy revolves around the selective nucleophilic aromatic substitution (SNAr) on a key precursor, 2,6-dichloro-4-trifluoromethylpyridine. We will explore the mechanistic underpinnings, explain the rationale behind critical process parameters, provide detailed experimental protocols, and discuss the methodology's application for generating a diverse library of analogues. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Strategic Overview

Pyridine derivatives containing a trifluoromethyl (-CF3) group are privileged structures in modern chemistry. The unique electronic properties of the -CF3 group—namely its high electronegativity and lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] The target molecule, this compound, combines this key functional group with two reactive sites (the chloro and ethylsulfanyl groups), making it a versatile building block for further chemical elaboration.

The synthetic approach detailed herein is centered on a logical and field-proven retrosynthetic disconnection. The strategy relies on the controlled formation of a carbon-sulfur bond via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[3][4]

Retrosynthetic Analysis Workflow

The most direct approach involves disconnecting the C-S bond, identifying sodium ethanethiolate as the sulfur nucleophile and 2,6-dichloro-4-trifluoromethylpyridine as the electrophilic pyridine core. This precursor is, in turn, accessible from simpler starting materials.

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the Key Precursor: 2,6-Dichloro-4-trifluoromethyl-pyridine

The efficient synthesis of the target molecule is contingent upon the availability of the key precursor, 2,6-dichloro-4-trifluoromethylpyridine. While various methods exist for constructing trifluoromethylpyridines[5], a common and scalable route begins with the functionalization of a readily available picoline derivative, followed by chlorination.

A plausible and industrially relevant pathway involves the following sequence:

-

Trichlorination/Fluorination: Starting from 4-methylpyridine (γ-picoline), the methyl group is first converted to a trichloromethyl (-CCl3) group via radical chlorination, followed by a halogen exchange (Halex) reaction using a fluorinating agent like hydrogen fluoride (HF) to yield 4-trifluoromethylpyridine.[6][7]

-

N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This step serves to activate the C2 and C6 positions for subsequent chlorination while deactivating the C3 and C5 positions.

-

Dichlorination: The resulting N-oxide is treated with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which installs chlorine atoms at the 2- and 6-positions and simultaneously removes the N-oxide oxygen.[8]

Precursor Synthesis Workflow

Caption: Multi-step synthesis pathway for the key precursor.

Core Transformation: Selective Monosubstitution via SNAr

The introduction of the ethylsulfanyl group onto the 2,6-dichloro-4-trifluoromethylpyridine core is achieved through a highly efficient nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient. This deficiency is significantly amplified by the potent electron-withdrawing effects of the trifluoromethyl group at the C4 position and the chlorine atoms at the C2 and C6 positions. This electronic landscape makes the C2 and C6 positions exceptionally electrophilic and thus highly susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The soft, sulfur-based nucleophile (ethanethiolate, EtS⁻) attacks one of the equivalent C2/C6 carbons, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

-

Elimination & Aromatization: The complex rapidly collapses, ejecting the chloride ion as a good leaving group and restoring the aromaticity of the pyridine ring to yield the final product.

The reaction is highly selective, yielding the monosubstituted product under controlled conditions. Disubstitution is generally disfavored as the electron-donating nature of the newly introduced ethylsulfanyl group deactivates the ring towards a second nucleophilic attack.

SNAr Mechanism Diagram

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including strong bases, volatile thiols with strong odors, and chlorinated solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Generation of Sodium Ethanethiolate (Nucleophile)

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, generating the highly reactive thiolate anion in situ. Tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction.

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add a solution of ethanethiol (1.0 equivalent) in anhydrous THF via the dropping funnel over 20-30 minutes. (Note: Hydrogen gas evolution will be observed).

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The resulting slurry is used directly in the next step.

Protocol 2: Synthesis of this compound

Rationale: The reaction is initiated at a low temperature to control the initial exotherm and then allowed to proceed to completion at room temperature. A polar aprotic solvent like THF is essential for facilitating the SNAr reaction by solvating the sodium counter-ion, thereby enhancing the nucleophilicity of the thiolate.[9]

-

Cool the freshly prepared sodium ethanethiolate slurry (from Protocol 1) back to 0 °C.

-

Slowly add a solution of 2,6-dichloro-4-trifluoromethylpyridine (1.0 equivalent) in anhydrous THF via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Synthesis of Analogues

A significant advantage of this synthetic strategy is its flexibility. A diverse library of analogues can be readily synthesized by simply substituting ethanethiol with other commercially available or custom-synthesized thiols (R-SH). The reaction conditions outlined in Protocols 1 and 2 are generally applicable to a wide range of primary, secondary, and even some tertiary or aromatic thiols.

| Desired Analogue (R-group) | Thiol Starting Material | CAS Number |

| Methylsulfanyl (-SMe) | Methanethiol | 74-93-1 |

| Propylsulfanyl (-SPr) | Propan-1-thiol | 107-03-9 |

| Isopropylsulfanyl (-SⁱPr) | Propan-2-thiol | 75-33-2 |

| Butylsulfanyl (-SBu) | Butan-1-thiol | 109-79-5 |

| Phenylsulfanyl (-SPh) | Thiophenol | 108-98-5 |

| Benzylsulfanyl (-SBn) | Phenylmethanethiol | 100-53-8 |

Data Summary and Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques.

| Parameter | Description |

| Starting Material | 2,6-Dichloro-4-trifluoromethylpyridine |

| Reagents | Ethanethiol, Sodium Hydride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Typical Yield | 85-95% (after purification) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Expect distinct signals for the ethyl group (triplet and quartet) and two singlets in the aromatic region for the pyridine protons. |

| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group. |

| ¹³C NMR | Expect signals for all unique carbons, with characteristic C-F coupling for the -CF₃ carbon and the C4 of the pyridine ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) should show the characteristic isotopic pattern for a molecule containing one chlorine atom. |

Conclusion

The synthesis of this compound and its analogues is reliably achieved through a strategic and efficient process. The methodology leverages the synthesis of a versatile, highly electrophilic dichloropyridine precursor, followed by a selective nucleophilic aromatic substitution. This approach is characterized by its high yield, operational simplicity, and broad applicability for creating diverse molecular libraries, making it a valuable tool for professionals in agrochemical and pharmaceutical research and development.

References

- Linnell, Robert (1960). "Notes- Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry. 25 (2): 290.

- Google Patents. CN105418493A - 2-chloropyridine synthetic method.

-

Matsuda, S., et al. (2020). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". Journal of Pesticide Science. 45(3), 138-148. Available at: [Link]

- Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.

- Google Patents. US3153044A - Process for the preparation of 2-chloropyridine.

-

Organic Process Research & Development (2023). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Available at: [Link]

-

European Patent Office. EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines. Available at: [Link]

- Patsnap. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.

-

Ritter, T., et al. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society. 136(16), 5900-5903. Available at: [Link]

-

Khan Academy. Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

- Banks, R. E., et al. (1980). "Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles". Journal of the Chemical Society, Perkin Transactions 1. 1096-1102.

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]

- Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

Lee, S. C., et al. (2023). "FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones". ACS Omega. 8(34), 31057-31071. Available at: [Link]

-

ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Available at: [Link]

-

ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available at: [Link]

-

PrepChem.com. Synthesis of 2-Chloro-6-(2-phenoxyethoxy)-4-(trichloromethyl)pyridine. Available at: [Link]

- Google Patents. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Safety and handling of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

Introduction

Trifluoromethylpyridines are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries.[1][2][3] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold in drug discovery.[3][4] this compound, as a member of this family, is likely to be a reactive intermediate used in the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the imputed safety and handling protocols for this compound, based on data from its structural analogs.

Hazard Identification and Classification

Based on the hazard classifications of similar compounds like 2-fluoro-6-(trifluoromethyl)pyridine and 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, this compound should be treated as a hazardous substance.[5][6][7]

Anticipated Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][9]

-

Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[6]

GHS Hazard Summary Table (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Wash clothing before reuse. If irritation persists, seek medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Safe Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[6]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][11] Launder contaminated clothing before reuse.[12]

-

Fire and Explosion Prevention: Keep away from heat, sparks, and open flames.[5] Use non-sparking tools and take precautionary measures against static discharge.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Store in a locked cabinet or other secure area.[9]

Physical and Chemical Properties (Inferred)

While specific data for this compound is unavailable, the properties of related compounds suggest it is likely a liquid or a low-melting solid at room temperature.

| Property | Inferred Value/Range |

| Molecular Formula | C8H7ClF3NS |

| Molecular Weight | 257.66 g/mol |

| Appearance | Colorless to yellow liquid or solid |

| Boiling Point | Likely >150 °C |

| Flash Point | Likely a combustible liquid |

Stability and Reactivity

-

Chemical Stability: Expected to be stable under normal storage and handling conditions.[8]

-

Conditions to Avoid: Excess heat, ignition sources, and incompatible materials.[8]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of hydrogen chloride, hydrogen fluoride, nitrogen oxides, sulfur oxides, and carbon oxides.[8][12]

Experimental Protocols

General Reaction Setup

The following is a generalized protocol for a reaction involving this compound. Note: This is a template and must be adapted to the specific reaction being performed.

-

Preparation:

-

Ensure the fume hood is clean and operational.

-

Assemble all necessary glassware and ensure it is dry.

-

Don appropriate PPE (lab coat, safety goggles, gloves).

-

-

Reaction:

-

In a fume hood, add the solvent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add other reactants to the vessel.

-

Carefully add this compound to the reaction mixture using a syringe or dropping funnel.

-

Maintain the desired reaction temperature using a suitable heating or cooling bath.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully with an appropriate reagent.

-

Perform an aqueous work-up, if necessary, being mindful of the potential for the product to be in either the aqueous or organic layer.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product using an appropriate technique such as column chromatography, distillation, or recrystallization.

-

Spill and Waste Disposal

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8]

-

Large Spills: Evacuate the area and prevent further leakage if safe to do so.[10] Do not let the chemical enter drains.[10]

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13] This material may be classified as hazardous waste.

Application in Drug Discovery and Agrochemicals

Pyridine derivatives are crucial scaffolds in medicinal chemistry and agrochemical development.[1][2][14] The unique properties imparted by the trifluoromethyl group make these compounds valuable for creating new therapeutic agents and crop protection products.[1][4] this compound can serve as a versatile intermediate for synthesizing more complex molecules with potential biological activity.[3]

Illustrative Synthetic Pathway

Caption: Potential synthetic transformations of the title compound.

Conclusion

While specific data is lacking, a conservative approach based on analogous compounds is essential for the safe handling of this compound. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. A thorough risk assessment should be conducted before any experimental work is undertaken.

References

- Apollo Scientific. (2023). 2-Fluoro-6-(trifluoromethyl)

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)

- Echemi. (n.d.). 2-Chloro-4,6-bis(trifluoromethyl)

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Jubilant Ingrevia. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine.

- Aaronchem. (2024).

- FUJIFILM Wako. (2023).

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- PubChem. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.

- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine 96%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- ResearchGate. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine.

- PubMed. (2025).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. aaronchem.com [aaronchem.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with the challenging, electron-deficient heteroaryl halide, 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in mechanistic principles. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a detailed, step-by-step procedure and a troubleshooting guide to address common issues. The aim is to equip scientists with a self-validating system to reliably synthesize complex biaryl and heteroaryl-aryl structures crucial for pharmaceutical and materials science research.

Introduction: Navigating the Challenges of an Electron-Deficient Heterocycle

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1] However, the reactivity of the aryl or heteroaryl halide is paramount. The target substrate, this compound, presents a unique set of challenges and opportunities.

-

The Challenge of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts, making the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst more difficult.[2][3] This necessitates the use of highly active catalyst systems.[4]

-

Electronic Effects: The pyridine ring is inherently electron-deficient. This is further intensified by the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 4-position. While this electronic deficit can facilitate the oxidative addition step compared to electron-rich aryl chlorides, it also influences other steps in the catalytic cycle.[2][5] The ethylsulfanyl (-SEt) group at the 6-position acts as a mild electron-donating group, which can modulate the overall electronic character of the molecule.

-

Catalyst Inhibition: The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and leading to catalyst deactivation or the formation of inactive complexes.[6][7]

Overcoming these obstacles requires a carefully optimized protocol. The selection of a sterically hindered and highly electron-donating ligand is critical to promote the oxidative addition of the C-Cl bond and to prevent catalyst inhibition.[4][6][8]

The Catalytic Cycle: A Mechanistic Rationale

A deep understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by its ligands (L), inserts into the C-Cl bond of the pyridine substrate. This is a critical and often challenging step for aryl chlorides. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial as they increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[6][11][12]

-

Transmetalation: The organoboronic acid (or ester) is activated by the base to form a more nucleophilic boronate species.[13][14][15][16] This boronate then transfers its organic group (R') to the Pd(II) complex, displacing the halide. The exact mechanism of this step is complex and can be influenced by the base and solvent system.[11]

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][9][11]

Below is a diagram illustrating the catalytic cycle tailored for the coupling of this compound.

Caption: The Suzuki-Miyaura Catalytic Cycle for Heteroaryl Chlorides.

Recommended Protocol

This protocol is a robust starting point, optimized for the specific challenges of the title compound. Researchers should consider this a baseline and may need to perform minor optimizations depending on the specific boronic acid partner.

Reagents and Equipment

| Component | Recommended Choice | Rationale |

| Palladium Precatalyst | PEPPSI™-IPr | This N-heterocyclic carbene (NHC) precatalyst is highly active, air- and moisture-stable, and particularly effective for challenging aryl chlorides.[6] |

| Ligand | (Included in PEPPSI™-IPr) | The IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand is both bulky and strongly electron-donating, promoting oxidative addition and preventing catalyst deactivation.[6] |

| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Strong, non-nucleophilic bases are often required. Cs₂CO₃ is highly effective but K₃PO₄ can be a good alternative. The choice can influence reaction kinetics and side reactions. |

| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents. An excess ensures complete consumption of the limiting heteroaryl chloride. |

| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 or 5:1 v/v) | Dioxane is an excellent solvent for many organic substrates, and the presence of water is often crucial for activating the boronic acid with the base and facilitating the transmetalation step.[6][17] |

| Reaction Vessel | Microwave vial or Schlenk tube | For controlled heating and maintenance of an inert atmosphere. |

| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[2] |

Experimental Workflow

The overall process from setup to final product is outlined below.

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure

Note: This procedure is for a 1.0 mmol scale reaction. Adjust volumes and masses accordingly.

-

Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).

-

Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water). Add this solvent mixture to the reaction vial via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%).

-

Reaction: Place the vial in a preheated oil bath or microwave reactor set to 100 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heteroaryl chloride is consumed (typically 2-12 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive Catalyst | Ensure a rigorously inert atmosphere. Use a fresh bottle of catalyst or a different precatalyst like a Buchwald-type system (e.g., Pd₂(dba)₃ with SPhos or XPhos).[6] |

| 2. Insufficiently Strong Base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry. | |

| 3. Poor Boronic Acid Quality | Use fresh, high-purity boronic acid. Protodeborylation (loss of the boronic acid group) can be a significant side reaction.[2] | |

| Protodeborylation of Boronic Acid | 1. High Temperature / Long Reaction Time | Try lowering the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |

| 2. Presence of Excess Water or Protic Sources | Use anhydrous solvents and a thoroughly dried base. Minimize the amount of water in the solvent system if possible, though some water is often necessary. | |

| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Ensure the reaction setup is thoroughly degassed and maintained under a strictly inert atmosphere. Oxygen can promote the oxidative homocoupling of boronic acids.[2] |

| 2. Inefficient Transmetalation | A different ligand/base/solvent combination may be needed to ensure the cross-coupling pathway is faster than the homocoupling pathway. | |

| Dehalogenation of Starting Material | 1. Catalyst-Mediated Hydrodehalogenation | This can occur as a side reaction. Using a different ligand or lowering the reaction temperature may mitigate this issue. |

| Inconsistent Results | 1. Inconsistent Base Quality | The hydration state and particle size of bases like K₃PO₄ can significantly impact the reaction. Grind the base into a fine powder and dry it in an oven before use. |